molecular formula C22H15N3O2S2 B3712718 1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

Cat. No.: B3712718
M. Wt: 417.5 g/mol
InChI Key: RVPBMFYWLLRXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a phenothiazine core linked to a 1,3,4-oxadiazole moiety via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Synthesis of the 1,3,4-Oxadiazole Moiety: This can be achieved by the cyclization of hydrazides with carbon disulfide followed by oxidation.

    Linking the Two Moieties: The final step involves the formation of a thioether bridge between the phenothiazine and the 1,3,4-oxadiazole moieties. This can be done using a nucleophilic substitution reaction where a thiol group on the oxadiazole reacts with a halogenated phenothiazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine and oxadiazole moieties. These interactions can lead to the modulation of biochemical pathways involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.

    Oxadiazole Derivatives: Such as 2,5-diphenyl-1,3,4-oxadiazole, which is used in organic electronics.

Uniqueness

1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combination of a phenothiazine core and an oxadiazole moiety, which imparts distinct electronic and chemical properties

Properties

IUPAC Name

1-phenothiazin-10-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPBMFYWLLRXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 4
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(10H-PHENOTHIAZIN-10-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.